BenchChemオンラインストアへようこそ!

Ibrutinib-d5

Isotopic Purity Deuterium Incorporation LC-MS/MS Internal Standard Quality

Ibrutinib-d5 is a penta-deuterated internal standard for precise LC-MS/MS quantification of Ibrutinib. Its +5 Da mass shift ensures baseline separation and co-elution, meeting FDA/EMA validation criteria. It is essential for clinical TDM, ANDA bioequivalence studies, and DMPK assays, offering superior accuracy over non-isotopic analogs.

Molecular Formula C25H24N6O2
Molecular Weight 445.538
CAS No. 1553977-17-5
Cat. No. B569516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib-d5
CAS1553977-17-5
Synonyms1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  PCI 32765-d5;  PCI 32765-00-d5;  CRA 032765-d5;  (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1
Molecular FormulaC25H24N6O2
Molecular Weight445.538
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N
InChIInChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D
InChIKeyXYFPWWZEPKGCCK-OZUAZJOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d5)A solid

Ibrutinib-d5 (CAS 1553977-17-5) for LC-MS/MS Quantification and Bioanalytical Research: Technical Specifications and Applications


Ibrutinib-d5 (CAS 1553977-17-5) is a deuterium-labeled analog of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, with a molecular formula of C25H19D5N6O2 and molecular weight of 445.53 . Five hydrogen atoms at the phenoxy moiety are replaced with deuterium atoms, resulting in a +5 Da mass shift relative to unlabeled Ibrutinib (C25H24N6O2, MW 440.50) . The compound is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ibrutinib and its active metabolite dihydrodiol ibrutinib by GC-MS or LC-MS/MS in biological matrices [1]. It is not intended for diagnostic or therapeutic use . The compound is typically supplied with detailed characterization data and certificates of analysis (COA) documenting purity specifications [2].

Why Ibrutinib-d5 Cannot Be Substituted with Unlabeled Ibrutinib or Structurally Dissimilar Internal Standards in Bioanalysis


In quantitative LC-MS/MS analysis of biological samples, the internal standard (IS) must co-elute with the analyte and exhibit nearly identical ionization behavior to correct for matrix effects, extraction recovery variability, and instrument fluctuation [1]. Unlabeled Ibrutinib cannot serve as an internal standard for itself because it is chemically indistinguishable from the analyte, precluding separate mass spectrometric detection. Structurally related but non-isotopic compounds (e.g., other BTK inhibitors such as zanubrutinib) differ in retention time and ionization efficiency, resulting in incomplete matrix effect compensation and compromised accuracy [2]. Regulatory guidance from FDA and EMA for bioanalytical method validation recommends stable isotope-labeled internal standards for MS-based assays, as they minimize analytical variability and improve quantitative precision compared to structural analogs [3]. Ibrutinib-d5, with five deuterium atoms, provides a +5 Da mass shift that ensures baseline mass separation from the analyte while maintaining chromatographic co-elution, a combination unattainable with either unlabeled Ibrutinib or non-isotopic structural analogs [4].

Quantitative Differentiation Evidence for Ibrutinib-d5: Comparative Data for Procurement Decision-Making


Isotopic Purity and Deuterium Incorporation: Ibrutinib-d5 Versus Alternative Deuterated Internal Standards

Ibrutinib-d5 from validated suppliers demonstrates HPLC purity of ≥99% deuterated forms (d1-d5) with a specific measured purity of 99.6% in sample COA documentation . The compound is a defined penta-deuterated species (d5) with five deuterium atoms specifically located at the phenoxy moiety, providing a consistent +5 Da mass shift relative to unlabeled Ibrutinib (MW 440.50 → 445.53) . This defined labeling position contrasts with random or incomplete deuteration patterns that can produce complex isotopic distributions and compromise quantitative accuracy. The mass spectrometric identification shows MH+ at m/z 446.2, confirming the expected mass shift for method development .

Isotopic Purity Deuterium Incorporation LC-MS/MS Internal Standard Quality

Regulatory Suitability: Ibrutinib-d5 for ANDA Filing and Method Validation Versus Uncertified Reference Materials

Ibrutinib-d5 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically indicated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) submissions or during commercial production of Ibrutinib [1]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [2]. This regulatory-ready documentation package contrasts with research-grade deuterated compounds that may lack comprehensive characterization data or traceability documentation required for regulatory submissions.

ANDA Filing Regulatory Compliance Method Validation Reference Standard

Published Method Validation: Ibrutinib-d5 Performance in Human Plasma LC-MS/MS Assay

In a validated LC-MS/MS method for simultaneous determination of orelabrutinib, zanubrutinib, ibrutinib, and its active metabolite dihydrodiol ibrutinib in human plasma, Ibrutinib-d5 was employed as the internal standard with MRM transition monitored at m/z 446.2→309.2 [1]. The method achieved linear calibration ranges of 0.400–200 ng/mL for ibrutinib and dihydrodiol ibrutinib, with all validation parameters including selectivity, lower limit of quantitation, precision, accuracy, matrix effect, recovery, stability, and dilution integrity meeting the acceptance criteria of FDA guidance [2]. The use of Ibrutinib-d5 enabled a simple protein precipitation pretreatment with acetonitrile and a 6.5-minute run time on an ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) [3].

Method Validation Human Plasma Therapeutic Drug Monitoring LC-MS/MS

Pricing and Availability: Ibrutinib-d5 Cost Structure Across Validated Suppliers

Ibrutinib-d5 is available from multiple validated suppliers with documented purity specifications and batch-specific certificates of analysis. Representative pricing for research-grade material includes $238.00 per 1 mg (10XChem, purity ≥99% deuterated forms) and $300.00 per 1 mg (Santa Cruz Biotechnology, purity 99.6% deuterated forms, COA with full characterization) . The cost differential between suppliers correlates with documentation level, with regulatory-grade material (including USP/EP traceability) typically commanding a premium for ANDA/DMF filing applications. This price point positions Ibrutinib-d5 as cost-competitive with other deuterated BTK inhibitor internal standards while offering the specific labeling position (phenoxy-d5) required for Ibrutinib quantification.

Procurement Pricing Supply Chain Research Reagent

Recommended Procurement and Application Scenarios for Ibrutinib-d5 Based on Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for Ibrutinib in Human Plasma

Ibrutinib-d5 is optimally deployed as the SIL-IS in LC-MS/MS methods requiring FDA or EMA bioanalytical method validation compliance. The compound's high isotopic purity (99.6% deuterated forms) [1] and availability with regulatory-grade characterization documentation [2] support method validation studies where demonstration of IS suitability is required. Published validation data confirms that methods using Ibrutinib-d5 as the internal standard meet all FDA acceptance criteria for selectivity, LLOQ, precision, accuracy, matrix effect, recovery, and stability in human plasma .

Therapeutic Drug Monitoring (TDM) of Ibrutinib in Clinical Patient Samples

For clinical pharmacology laboratories conducting TDM of Ibrutinib in patient plasma, Ibrutinib-d5 enables accurate quantification across the therapeutic range (0.400–200 ng/mL) with a simple protein precipitation workflow and 6.5-minute LC run time [1]. The deuterated IS compensates for inter-patient matrix variability, which is critical when analyzing plasma samples from diverse clinical populations. This application scenario prioritizes procurement of material with batch-specific COA documentation to support clinical laboratory quality management system requirements [2].

ANDA Filing and Generic Ibrutinib Product Development

Ibrutinib-d5 from suppliers providing USP/EP traceability documentation is required for ANDA submissions and generic drug product development [1]. In this scenario, the internal standard is used for quantification in bioequivalence studies and stability-indicating method validation. Procurement decisions must prioritize regulatory-grade material with full characterization data compliant with regulatory guidelines, even at a cost premium relative to research-grade material, to avoid regulatory deficiencies or delays in submission review [2].

Metabolic Pathway and Drug-Drug Interaction Studies Involving Ibrutinib

In pharmacokinetic studies requiring simultaneous quantification of Ibrutinib and its active metabolite dihydrodiol ibrutinib, Ibrutinib-d5 provides a single internal standard solution with validated MRM transitions for both analytes [1]. This reduces method complexity compared to using multiple internal standards. The compound's defined penta-deuteration at the phenoxy moiety ensures consistent mass separation from both parent drug and metabolites, supporting accurate quantification in the presence of metabolic interconversion or isobaric interferences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibrutinib-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.